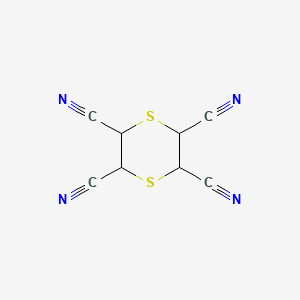
1,4-Dithiane-2,3,5,6-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,4-Dithiane-2,3,5,6-tetracarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-ethanedithiol with 1,2-dibromoethane, which leads to the formation of 1,4-dithiane . This intermediate can then be further reacted with cyanogen bromide to yield this compound . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1,4-Dithiane-2,3,5,6-tetracarbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
1,4-Dithiane-2,3,5,6-tetracarbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures . In biology, it has been studied for its potential use in the development of new pharmaceuticals . In medicine, it is being explored for its potential therapeutic properties . In industry, it is used in the synthesis of agricultural and industrial fungicides .
Mecanismo De Acción
The mechanism of action of 1,4-Dithiane-2,3,5,6-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound can undergo chemoselective cleavage or reduction of its sulfur-heterocycle, revealing a versatile C2-synthon . This reactivity allows it to participate in the formation of carbon-carbon bonds, which is crucial for its role in the synthesis of complex molecules .
Comparación Con Compuestos Similares
1,4-Dithiane-2,3,5,6-tetracarbonitrile can be compared with other similar compounds such as 1,3-dithiane and 1,4-dithiin . While 1,3-dithiane is well-known for its use as a carbonyl protecting group and umpolung reagent, this compound offers unique transformations that are useful in the assembly of complex molecular architectures . The versatility of this compound arises from its ability to undergo chemoselective cleavage or reduction, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H4N4S2 |
|---|---|
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
1,4-dithiane-2,3,5,6-tetracarbonitrile |
InChI |
InChI=1S/C8H4N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h5-8H |
Clave InChI |
BCRRMLNNQLPYOH-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1C(SC(C(S1)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
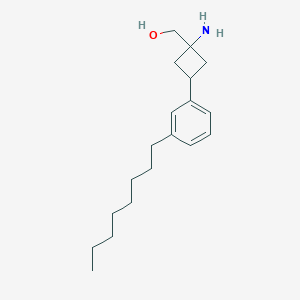
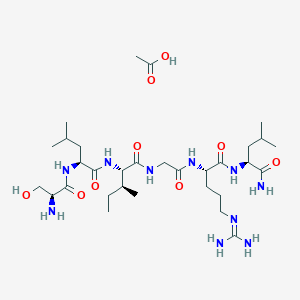
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
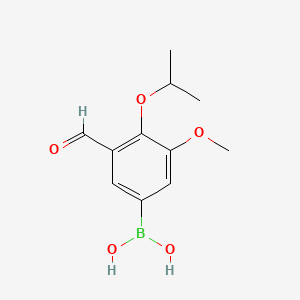
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
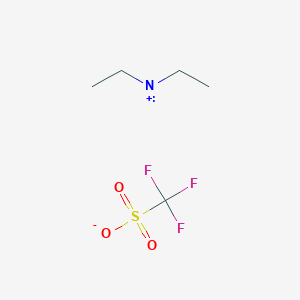
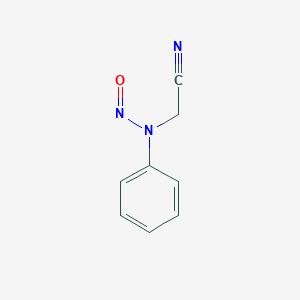
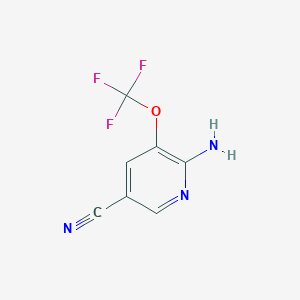
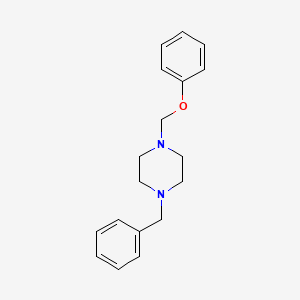
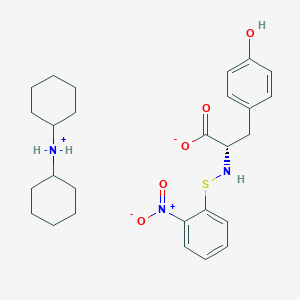
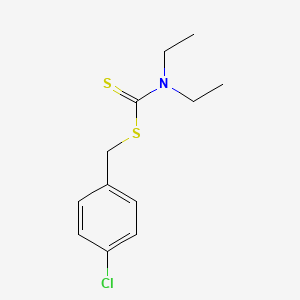

![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
